2-(Benzyloxy)-4-chloro-3-methylaniline
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Overview
Description
2-(Benzyloxy)-4-chloro-3-methylaniline is an organic compound with the molecular formula C14H14ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a benzyloxy group, a chlorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-chloro-3-methylaniline typically involves the following steps:
Nitration: The starting material, 2-chloro-3-methylaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron in the presence of hydrochloric acid.
Benzyloxy Substitution: The final step involves the introduction of the benzyloxy group. This can be achieved through a nucleophilic substitution reaction where the amino group is protected, and the benzyloxy group is introduced using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-chloro-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or further reduce the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
2-(Benzyloxy)-4-chloro-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chloro-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorine and methyl groups can influence its electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-chloroaniline: Similar structure but lacks the methyl group.
2-(Benzyloxy)-3-methylaniline: Similar structure but lacks the chlorine atom.
4-Chloro-3-methylaniline: Lacks the benzyloxy group.
Uniqueness
2-(Benzyloxy)-4-chloro-3-methylaniline is unique due to the presence of all three substituents (benzyloxy, chlorine, and methyl) on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable in various chemical and biological applications.
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14ClNO/c1-10-12(15)7-8-13(16)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |
InChI Key |
FNOXCVAJUMPNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OCC2=CC=CC=C2)N)Cl |
Origin of Product |
United States |
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